N-(3-nitrophenyl)-4-biphenylcarboxamide
Description
N-(3-Nitrophenyl)-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl core substituted with a 3-nitrophenyl group at the amide nitrogen. Its molecular formula is C₁₉H₁₄N₂O₃, with a molecular weight of 318.33 g/mol (calculated).
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVGOSZFLIKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 3-aminophenyl-4-biphenylcarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitrosonium derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-4-biphenylcarboxamide has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound can serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Below is a detailed comparison of N-(3-nitrophenyl)-4-biphenylcarboxamide with four structurally related carboxamide derivatives, focusing on molecular properties, substituent effects, and inferred applications.
Structural and Molecular Comparisons
Substituent-Driven Property Variations
- The ethynyl group () introduces sp-hybridization, increasing molecular planarity and enabling applications in optoelectronic materials.
Biological Implications :
Synthetic Accessibility :
- Amide bond formation via coupling reactions (e.g., using 4-nitrobenzoyl chloride in ) is a shared synthetic route. However, introducing ethynyl or acetyl groups requires specialized reagents (e.g., alkynes or acetylating agents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
